Melphalan Dimer-d8 Dihydrochloride

概要

説明

ダクラタスビル-d6は、C型肝炎ウイルス(HCV)の非構造タンパク質5A(NS5A)の強力な経口活性阻害剤であるダクラタスビルの重水素標識誘導体です。この化合物は、主にダクラタスビルの定量化のための質量分析における内部標準として使用されます。 重水素標識により、分析手順中に非標識化合物と区別することができます .

科学的研究の応用

Daclatasvir-d6 has a wide range of scientific research applications:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of Daclatasvir and its metabolites.

Biology: Helps in studying the pharmacokinetics and metabolism of Daclatasvir in biological systems.

Medicine: Assists in the development and optimization of antiviral therapies targeting HCV.

Industry: Employed in quality control and analytical testing of pharmaceutical formulations containing Daclatasvir

Safety and Hazards

Melphalan is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is fatal if swallowed, in contact with skin, or if inhaled . It may cause cancer and is suspected of damaging fertility or the unborn child . It is advised to obtain special instructions before use and not to handle until all safety precautions have been read and understood .

作用機序

ダクラタスビル-d6は、ダクラタスビルと同様に、ウイルス複製に必須のHCV NS5Aタンパク質を阻害します。この化合物はNS5Aタンパク質に結合し、その機能を阻害し、ウイルスの複製を防ぎます。 この阻害は、NS5Aの細胞内局在の阻害、ウイルスRNA合成の阻害、およびビリオンの集合と分泌の干渉を通じて起こります .

生化学分析

Biochemical Properties

Melphalan Dimer-d8 Dihydrochloride: plays a significant role in biochemical reactions by forming covalent bonds with DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with DNA polymerase and topoisomerase, enzymes crucial for DNA replication and repair. The nature of these interactions involves the formation of covalent bonds between the alkylating groups of this compound and the nucleophilic sites on the DNA and proteins, leading to the inhibition of their normal functions .

Cellular Effects

This compound: exerts profound effects on various types of cells and cellular processes. It influences cell function by inducing DNA damage, which triggers cell cycle arrest and apoptosis. This compound affects cell signaling pathways, such as the p53 pathway, which is activated in response to DNA damage and leads to the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound impacts cellular metabolism by disrupting the normal function of enzymes involved in metabolic pathways, leading to altered metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of This compound involves its ability to form covalent bonds with DNA and proteins, leading to the inhibition of DNA replication and transcription. This compound binds to the nucleophilic sites on DNA, such as the N7 position of guanine, resulting in the formation of DNA adducts and cross-links. These modifications prevent the normal unwinding and separation of DNA strands, thereby inhibiting the activity of DNA polymerase and topoisomerase. Additionally, this compound can induce changes in gene expression by activating DNA damage response pathways, leading to the upregulation of genes involved in DNA repair and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained DNA damage, prolonged cell cycle arrest, and increased apoptosis .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, the compound can induce DNA damage and cell cycle arrest without causing significant toxicity. At higher doses, this compound can lead to severe toxic effects, including bone marrow suppression, gastrointestinal toxicity, and systemic organ damage. Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, beyond which the adverse effects outweigh the benefits .

Metabolic Pathways

This compound: is involved in several metabolic pathways, primarily related to its alkylating activity. The compound interacts with enzymes such as glutathione S-transferase, which plays a role in detoxifying alkylating agents. This interaction leads to the formation of conjugates that are more easily excreted from the body. Additionally, this compound can affect metabolic flux by altering the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolite levels .

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and DNA, leading to its accumulation in specific cellular compartments. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

This compound: exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins. This localization is facilitated by the presence of targeting signals and post-translational modifications that direct this compound to the nucleus. The nuclear localization of this compound is crucial for its ability to induce DNA damage and inhibit DNA replication and transcription .

準備方法

合成経路と反応条件

ダクラタスビル-d6の合成は、ダクラタスビル分子に重水素原子を組み込むことを含みます。これは、通常、水素-重水素交換反応を通じて、または合成プロセス中に重水素化試薬を使用することにより達成されます。主要なステップには以下が含まれます。

水素-重水素交換: この方法は、特定の条件下で重水素ガスまたは重水素化溶媒を使用して、ダクラタスビル分子中の水素原子を重水素原子に置き換えることを含みます。

重水素化試薬: ダクラタスビルの合成における重水素化出発物質または中間体の使用は、最終生成物の所望の位置に重水素原子を組み込むことを保証します.

工業生産方法

ダクラタスビル-d6の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには以下が含まれます。

バルク合成: 大規模な水素-重水素交換反応または重水素化試薬の使用。

精製: 生成物は、結晶化、クロマトグラフィー、または蒸留などの技術を使用して、高純度レベルに精製されます。

品質管理: 質量分析法やその他の分析方法を使用して、重水素の正しい組み込みと最終生成物の純度を保証するための厳格な試験.

化学反応の分析

反応の種類

ダクラタスビル-d6は、以下のを含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成することができます。

還元: 還元反応は、分子内の特定の官能基を還元された形に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。

還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、水素ガスなどの還元剤が使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化またはケトン誘導体を生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります .

科学研究への応用

ダクラタスビル-d6は、幅広い科学研究の応用を有しています。

化学: ダクラタスビルとその代謝物の定量化のための質量分析における内部標準として使用されます。

生物学: 生物学的システムにおけるダクラタスビルの薬物動態と代謝の研究に役立ちます。

医学: HCVを標的とする抗ウイルス療法の開発と最適化を支援します。

類似化合物との比較

類似化合物

レディパスビル: HCV治療のために他の抗ウイルス剤と組み合わせて使用されるもう1つのNS5A阻害剤です。

オムビタスビル: HCVの併用療法で使用されるNS5A阻害剤です。

エルバスビル: ダクラタスビルと同様に、HCVのNS5Aタンパク質を阻害します.

ダクラタスビル-d6の独自性

ダクラタスビル-d6は、重水素標識により、分析アプリケーションに明確な利点を提供するため、ユニークです。 重水素原子は、質量分析において非標識ダクラタスビルと容易に区別することができ、定量的分析の精度と信頼性を向上させます .

特性

IUPAC Name |

trideuteriomethyl N-[(2S)-3-methyl-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-3-methyl-2-(trideuteriomethoxycarbonylamino)butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32-,33-,34-/m0/s1/i5D3,6D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRSSPOQAMALKA-GXBFPSLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H50N8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

744.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

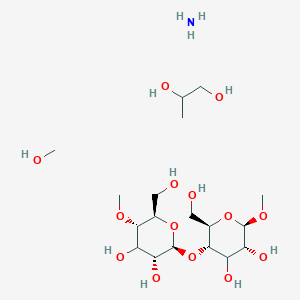

![(2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate](/img/structure/B1146715.png)